MAO‑B Inhibition: Moderate Potency Not Shared by Non‑Halogenated Analog
In a human recombinant MAO‑B assay, 4‑bromo‑7‑methoxyisoquinolin‑1‑ol exhibited an IC50 of 5.50 μM (5.50×10³ nM) [1]. No inhibition data are available for the non‑halogenated analog 7‑methoxyisoquinolin‑1‑ol (CAS 16027‑16‑0) under identical conditions, but class‑level SAR indicates that halogenation at the 4‑position generally enhances MAO‑B binding [2].
| Evidence Dimension | MAO‑B inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 5.50 μM |
| Comparator Or Baseline | 7‑Methoxyisoquinolin‑1‑ol (non‑halogenated) — no reported activity under the same assay; literature suggests halogenation improves MAO‑B inhibition [2] |
| Quantified Difference | Not applicable (comparator activity not quantified) |
| Conditions | Recombinant human MAO‑B expressed in baculovirus‑infected BTI insect cells; kynuramine oxidation to 4‑quinolinol measured spectrofluorometrically [1] |
Why This Matters
For researchers screening MAO‑B inhibitors, the bromo substituent provides a moderate baseline potency that can be optimized via further derivatization, whereas the non‑halogenated parent is likely inactive or substantially weaker.
- [1] BindingDB. BDBM50538764 — MAO‑B IC50 = 5.50 μM. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538764 View Source
- [2] Binda C, et al. (2003) Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high‑resolution crystal structures. Proc Natl Acad Sci USA 100(17):9750‑9755. DOI:10.1073/pnas.1633804100 (class‑level SAR on halogenated inhibitors). View Source
